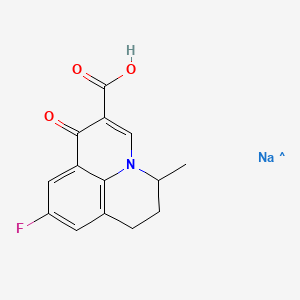

Flumequine sodium

Beschreibung

Eigenschaften

InChI |

InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBLQQHZMNNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flumequine Sodium's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flumequine (B1672881), a first-generation quinolone antibiotic, exerts its bactericidal effects by targeting DNA gyrase, an essential bacterial enzyme responsible for managing DNA topology. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning flumequine's interaction with DNA gyrase, its impact on DNA integrity, and the subsequent cellular responses. Detailed experimental protocols for studying these interactions are provided, along with quantitative data on flumequine's inhibitory activity. Visual diagrams of the key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Flumequine is a synthetic chemotherapeutic agent belonging to the quinolone class of antibiotics.[1] Its primary target in bacteria is DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication, transcription, and repair.[1][2] By inhibiting DNA gyrase, flumequine disrupts these fundamental cellular processes, leading to bacterial cell death.[2] This guide delves into the specific molecular interactions between flumequine and DNA gyrase, the resulting damage to DNA, and the cellular repair mechanisms that are triggered.

Mechanism of Action

The bactericidal action of flumequine is a multi-step process that culminates in the fragmentation of the bacterial chromosome. The core of this mechanism is the stabilization of a transient intermediate in the DNA gyrase catalytic cycle.

The DNA Gyrase Catalytic Cycle

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. Its catalytic cycle involves the following key steps:

-

DNA Binding: The GyrA subunits bind to a segment of DNA (the G-segment).

-

DNA Cleavage: The enzyme introduces a transient double-strand break in the G-segment, forming a covalent intermediate where each GyrA subunit is linked to a 5'-phosphate end of the broken DNA.

-

Strand Passage: Another segment of DNA (the T-segment) is passed through the break.

-

DNA Re-ligation: The G-segment is resealed, and the T-segment is released. This process, coupled with ATP hydrolysis by the GyrB subunits, introduces negative supercoils into the DNA.

Flumequine's Intervention

Flumequine disrupts this cycle by binding to the complex formed between DNA gyrase and the cleaved G-segment. This creates a stable ternary complex:

-

Flumequine-DNA Gyrase-DNA Complex: Flumequine intercalates into the cleaved DNA at the site of the double-strand break and interacts with specific residues in the GyrA subunits.[3] This interaction is facilitated by a magnesium ion, which acts as a bridge between the drug and the enzyme-DNA interface.

The formation of this ternary complex has two critical consequences:

-

Inhibition of DNA Re-ligation: Flumequine physically obstructs the re-ligation of the cleaved DNA strands, effectively trapping the DNA gyrase in its cleavage state.

-

Generation of Double-Strand Breaks: The stalled ternary complex is a potent source of lethal double-strand DNA breaks. When the replication fork encounters this complex, it collapses, leading to the release of fragmented DNA.[3]

Downstream Cellular Consequences: The SOS Response

The accumulation of double-strand breaks triggers the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[2][4]

-

Activation of RecA: The free DNA ends generated by the action of flumequine activate the RecA protein.

-

Cleavage of LexA: Activated RecA promotes the autocatalytic cleavage of the LexA repressor protein.

-

Induction of SOS Genes: The degradation of LexA leads to the de-repression of numerous SOS genes, including those encoding for DNA polymerases involved in translesion synthesis and enzymes for homologous recombination repair.[4]

While the SOS response is a survival mechanism, the extensive DNA damage caused by clinically relevant concentrations of flumequine often overwhelms the repair capacity of the cell, leading to apoptosis.

Quantitative Data

The inhibitory potency of flumequine against DNA gyrase can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Enzyme | Organism | Assay Type | IC50 | Reference |

| Flumequine | DNA Gyrase | Escherichia coli | Supercoiling Inhibition | 5.0 µg/mL | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of flumequine on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Flumequine sodium dissolved in a suitable solvent (e.g., DMSO)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

Gel documentation system

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of flumequine.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Analyze the products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system.

-

Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of flumequine that inhibits supercoiling by 50%.

DNA Gyrase Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and cleaved DNA, resulting in the accumulation of linear DNA.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to supercoiling buffer but may lack ATP for quinolones)

-

This compound

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent

-

Gel documentation system

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and different concentrations of flumequine.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and trap the cleavage complex by adding SDS, followed by proteinase K to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis. The formation of linear plasmid DNA indicates the stabilization of the cleavage complex.

-

Stain the gel and quantify the percentage of linear DNA relative to the total DNA in each lane. This allows for the determination of the concentration of flumequine required to induce a specific level of DNA cleavage.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Mechanism of action of flumequine on DNA gyrase.

Caption: Experimental workflow for DNA gyrase supercoiling assay.

Caption: Experimental workflow for DNA gyrase cleavage assay.

References

- 1. goldbio.com [goldbio.com]

- 2. toku-e.com [toku-e.com]

- 3. Flumequine, a fluoroquinolone in disguise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 5. Pharmacokinetical aspects of flumequine and therapeutic efficacy in Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Flumequine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary chemical synthesis pathway for Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic. The synthesis is predominantly based on the Gould-Jacobs reaction, a well-established method for the preparation of quinoline (B57606) derivatives. This document provides a comprehensive overview of the reaction stages, from commercially available starting materials to the final active pharmaceutical ingredient.

I. Overview of the Synthetic Pathway

The synthesis of Flumequine proceeds through a multi-step process, commencing with the formation of a key intermediate, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This intermediate then undergoes condensation with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to construct the core benzo[i,j]quinolizine ring system. Subsequent saponification of the resulting ester yields Flumequine. The final step involves the conversion of Flumequine to its more water-soluble sodium salt.

An alternative initial route involves the reaction of 4-fluoroaniline (B128567) with crotonaldehyde (B89634) to yield the same 6-fluorotetrahydroquinaldine intermediate.[1]

II. Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Intermediate 1)

This key intermediate can be synthesized via the reaction of 4-fluoroaniline with crotonaldehyde in the presence of a dilute acid.[1]

-

Reaction: 4-fluoroaniline is reacted with crotonaldehyde in the presence of a dilute aqueous acid solution (e.g., 4N hydrochloric acid).

-

Temperature: The reaction is typically carried out at a temperature of 50-60°C.[1]

-

Work-up and Purification: Following the reaction, the mixture is treated with a base in the presence of a weak acid and then reduced to obtain 6-fluorotetrahydroquinaldine.[1] The product can be further purified by vacuum distillation.

Step 2: Condensation with Diethyl Ethoxymethylenemalonate (DEEM)

The tetrahydroquinoline intermediate is then condensed with DEEM.

-

Reaction: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is reacted with diethyl ethoxymethylenemalonate. This reaction is a variation of the Gould-Jacobs reaction, starting with a substituted aniline (B41778) derivative.

-

Conditions: The mixture is heated, typically at temperatures around 125°C for several hours, to drive the condensation and elimination of ethanol.[1]

Step 3: Thermal Cyclization to form Ethyl 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylate (Intermediate 2)

This step involves a high-temperature intramolecular cyclization to form the characteristic tricyclic ring system of Flumequine.

-

Reaction: The product from Step 2 undergoes thermal cyclization. This reaction is typically carried out in a high-boiling point solvent.

-

Solvent: Diphenyl ether is a commonly used solvent for this type of high-temperature cyclization.

-

Temperature: The reaction requires high temperatures, often around 250-255°C.[1][2]

-

Purification: Upon cooling, the product precipitates from the reaction mixture and can be collected by filtration and washed with a suitable solvent like methanol.[1]

Step 4: Saponification to Flumequine

The ethyl ester (Intermediate 2) is hydrolyzed to the corresponding carboxylic acid, Flumequine.

-

Reaction: The ethyl ester is treated with a base, such as sodium hydroxide (B78521), in an aqueous or alcoholic medium.

-

Procedure: The ester is dissolved in a solution of sodium hydroxide and heated to reflux.[3]

-

Work-up: After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the Flumequine free acid.[1][3]

-

Purification: The precipitated Flumequine can be collected by filtration, washed with water, and dried.[3] Further purification can be achieved by recrystallization from a suitable solvent like N,N-dimethylformamide.[1]

Step 5: Conversion to Flumequine Sodium

Flumequine free acid is converted to its sodium salt to improve water solubility.

-

Reaction: Flumequine is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate.

-

Procedure: Flumequine is suspended in a suitable solvent (e.g., water or an alcohol/water mixture), and a stoichiometric amount of sodium hydroxide solution is added. The mixture is stirred until a clear solution is obtained, indicating the formation of the sodium salt.

-

Isolation: The solvent is then removed under reduced pressure (e.g., by rotary evaporation or freeze-drying) to yield this compound as a solid.

-

Purification: The resulting solid can be used as is or further purified by recrystallization from an appropriate solvent system if necessary.

III. Data Presentation

Table 1: Summary of Reaction Yields and Conditions

| Step | Reaction | Key Reagents | Typical Conditions | Reported Yield | Reference |

| 1 | Formation of Intermediate 1 | 4-fluoroaniline, Crotonaldehyde, HCl | 50-60°C | ~76% (overall) | [1] |

| 2 | Condensation | Intermediate 1, DEEM | ~125°C, 5 hours | Not specified | [1] |

| 3 | Thermal Cyclization | Product of Step 2, Polyphosphoric Acid (or thermal) | ~255°C | Not specified | [1] |

| 4 | Saponification | Intermediate 2, NaOH | Reflux | High | [3] |

| 5 | Salt Formation | Flumequine, NaOH/Na2CO3 | Ambient Temperature | Quantitative | General Knowledge |

Note: Detailed step-by-step yields are not consistently reported in the literature. The overall yield for the final Flumequine product after recrystallization from a large-scale batch was reported as 14.4 Kg, but the starting quantity of the intermediate was not clearly specified in molar terms.[1]

IV. Visualizations

Chemical Synthesis Pathway of Flumequine

References

The Metabolic Fate of Flumequine Sodium: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Flumequine (B1672881), a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for its efficacy against Gram-negative bacteria. Understanding its metabolic transformation within biological systems is paramount for evaluating its efficacy, potential toxicity, and environmental impact. This technical guide provides a comprehensive overview of the identification and characterization of Flumequine sodium metabolites, detailing the analytical methodologies employed and summarizing key quantitative data.

Principal Metabolites of Flumequine

The biotransformation of Flumequine primarily involves oxidation and conjugation reactions. The most consistently identified and major metabolite across various species is 7-hydroxyflumequine (B1201886) .[1][2][3][4] This hydroxylation reaction is a common metabolic pathway for quinolone antibiotics. Another notable metabolite identified is flumequine ethyl ester .[4] Studies have also suggested the formation of decarboxylate and dihydroxylation products as part of the metabolic profile.[5] The formation of these metabolites can significantly alter the physicochemical and pharmacological properties of the parent drug, including its antimicrobial activity and potential for adverse effects.

Metabolic Pathways of Flumequine

The metabolic conversion of Flumequine can be illustrated through a series of biochemical reactions. The primary pathway involves the hydroxylation of the quinolone ring system to form 7-hydroxyflumequine. Further metabolism can occur, including esterification and potentially decarboxylation and dihydroxylation, leading to a variety of transformation products.

Caption: Metabolic pathways of Flumequine.

Analytical Methodologies for Metabolite Characterization

The identification and quantification of Flumequine and its metabolites in biological matrices necessitate sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of these analyses.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Common techniques include:

-

Liquid-Liquid Extraction (LLE): This method utilizes an organic solvent, such as ethyl acetate (B1210297), to partition the analytes from the aqueous biological matrix.[2]

-

Solid-Phase Extraction (SPE): SPE cartridges, such as polar enhanced polymer (PEP) cartridges, are employed to selectively adsorb the analytes, which are then eluted with an appropriate solvent like methanol.[5][6]

The general workflow for sample preparation and analysis is depicted below:

Caption: General experimental workflow for metabolite analysis.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating Flumequine and its metabolites.

-

Columns: Reversed-phase columns, such as C18, are commonly used.[7] Chiral columns (e.g., Lux Cellulose-2) are employed for the enantioselective analysis of Flumequine.[5]

-

Mobile Phases: Gradient elution with a mixture of an acidic aqueous phase (e.g., 0.2% acetic acid or oxalic acid) and an organic solvent like acetonitrile (B52724) is typical.[5][6][7]

Detection Methods:

-

Fluorometric Detection: This highly sensitive method is suitable for the fluorescent nature of quinolones.[1][2][3]

-

Ultraviolet (UV) Detection: A common and robust detection method.[2]

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), particularly Quadrupole-Time-of-Flight (Q-TOF) MS, provides high selectivity and structural information for metabolite identification.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods used for the determination of Flumequine and its primary metabolite, 7-hydroxyflumequine.

Table 1: Linearity and Detection Limits

| Analyte | Matrix | Method | Linearity Range (µg/mL) | LOD | LOQ | Reference |

| Flumequine | Human Plasma & Urine | HPLC-UV | 1 - 120 | - | - | [1] |

| 7-hydroxyflumequine | Human Plasma & Urine | HPLC-UV | 1 - 120 | - | - | [1] |

| Flumequine | Sheep Tissues | LC-Fluorimetry/UV | - | < 2 µg/kg | - | [2] |

| 7-hydroxyflumequine | Sheep Tissues | LC-Fluorimetry/UV | - | < 3 µg/kg | - | [2] |

| Flumequine enantiomers | Water | Chiral HPLC-Q-TOF/MS | 1.0 - 200.0 µg/L | 2.5 µg/L | 8.0 µg/L | [6] |

| Flumequine enantiomers | Sediment | Chiral HPLC-Q-TOF/MS | 1.0 - 200.0 µg/L | 5.0 µg/kg | 15.0 µg/kg | [6] |

| 7-hydroxyflumequine | Water | Chiral HPLC-Q-TOF/MS | - | 3.2 µg/L | - | [6] |

| 7-hydroxyflumequine | Sediment | Chiral HPLC-Q-TOF/MS | - | 7.0 µg/kg | - | [6] |

Table 2: Recovery and Precision Data

| Analyte | Matrix | Recovery (%) | RSD (%) | Reference |

| Flumequine | Sheep Muscle | 90 ± 7 | - | [2] |

| Flumequine | Sheep Liver | 82 ± 7 | - | [2] |

| Flumequine | Sheep Kidney | 89 ± 5 | - | [2] |

| Flumequine | Sheep Fat | 82 ± 6 | - | [2] |

| 7-hydroxyflumequine | Sheep Muscle | 91 ± 2 | - | [2] |

| 7-hydroxyflumequine | Sheep Liver | 90 ± 4 | - | [2] |

| 7-hydroxyflumequine | Sheep Kidney | 86 ± 3 | - | [2] |

| 7-hydroxyflumequine | Sheep Fat | 84 ± 4 | - | [2] |

| Flumequine enantiomers | Water & Sediment | 69.9 - 84.6 | ≤ 13.1 | [6] |

Detailed Experimental Protocols

HPLC Method for Flumequine and 7-hydroxyflumequine in Human Plasma and Urine[1][3]

-

Sample Preparation: Specific details on the extraction procedure were not provided in the abstract.

-

Instrumentation: High-pressure liquid chromatograph with a fixed-wavelength (254-nm) UV absorption detector.

-

Chromatographic Conditions:

-

Column: Not specified in the abstract.

-

Mobile Phase: Not specified in the abstract.

-

Flow Rate: Not specified in the abstract.

-

-

Quantification: Based on a calibration curve with a linear range of 1 to 120 µg/mL for both compounds.

LC-Fluorimetry/UV Method for Flumequine and 7-hydroxyflumequine in Sheep Tissues[2]

-

Sample Preparation: Liquid-liquid extraction with ethyl acetate from 100 mg of tissue.

-

Instrumentation: Liquid chromatograph with ultraviolet and fluorimetric detectors.

-

Chromatographic Conditions:

-

Column: Select B column.

-

Mobile Phase: Not specified in the abstract.

-

Flow Rate: Not specified in the abstract.

-

-

Detection:

-

Limits of Detection: Below 2 µg/kg for Flumequine and 3 µg/kg for 7-hydroxyflumequine.

-

Chiral HPLC-Q-TOF/MS for Flumequine Enantiomers in Sediment[5]

-

Sample Preparation:

-

Extraction of 2.0 g of dry sediment with 30 mL of a 40:60 (v/v) mixture of acetonitrile and EDTA-Mcllvaine buffer solution (three times).

-

Evaporation of the extract and dilution to 30 mL with Milli-Q water.

-

Purification using Cleanert PEP (polar enhanced polymer) solid-phase extraction cartridges.

-

Elution with 6 mL of methanol.

-

Drying under a gentle nitrogen stream and redissolving in 1 mL of methanol.

-

Filtration through a 0.22 µm filter.

-

-

Instrumentation: HPLC coupled with a quadrupole-time-of-flight (Q-TOF) mass spectrometer.

-

Chromatographic Conditions:

-

Column: Chiral Lux Cellulose-2 column.

-

Mobile Phase: Gradient elution with 0.2% acetic acid in water (A) and acetonitrile (B).

-

0–20 min: 45:55 (A:B)

-

20–24 min: 5:95 (A:B)

-

24–25 min: 45:55 (A:B)

-

-

Flow Rate: 1 mL/min.

-

Injection Volume: 1 µL.

-

Conclusion

The characterization of this compound metabolites is crucial for a comprehensive understanding of its pharmacology and toxicology. The primary metabolite, 7-hydroxyflumequine, along with other transformation products, can be effectively identified and quantified using advanced analytical techniques such as HPLC coupled with fluorescence, UV, or mass spectrometric detection. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug metabolism and development. Further research into the biological activities and potential toxicities of these metabolites is warranted to fully assess the safety and efficacy of Flumequine.

References

- 1. Determination of flumequine and a hydroxy metabolite in biological fluids by high-pressure liquid chromatographic, fluorometric, and microbiological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of residues of flumequine and 7-hydroxyflumequine in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Biotransformation of the antibiotic agent flumequine by ligninolytic fungi and residual antibacterial activity of the transformation mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective Behavior of Flumequine Enantiomers and Metabolites' Identification in Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

Degradation of Flumequine Sodium in Aqueous Solutions: A Technical Guide

Flumequine (B1672881), a first-generation fluoroquinolone antibiotic, has been utilized in veterinary medicine for treating bacterial infections.[1] Its presence and persistence in aqueous environments are of growing concern due to the potential for developing antibiotic resistance and ecotoxicity.[2][3] This technical guide provides an in-depth overview of the degradation products of flumequine in aqueous solutions, focusing on various degradation pathways, quantitative data from degradation studies, and detailed experimental protocols for analysis.

Degradation Pathways and Products

The degradation of flumequine in water is primarily achieved through advanced oxidation processes (AOPs), as it is resistant to natural biodegradation.[4][5] Key AOPs studied for flumequine degradation include UV/Peroxodisulfate (PDS), Fenton and photo-Fenton processes, and photocatalysis using materials like N-doped TiO2.[2][6][7] These processes generate highly reactive species, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which attack the flumequine molecule at various sites.[6][8]

The primary degradation pathways involve:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.[9]

-

Ring opening: Cleavage of the quinolone ring structure.[9]

Several degradation products have been identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

UV/Peroxodisulfate (PDS) Degradation Pathway

Under UV/PDS treatment, flumequine degradation is initiated by sulfate radicals. Two main degradation pathways have been proposed, leading to the formation of several intermediate products before mineralization.[6]

Fenton and Photo-Fenton Degradation Pathway

The Fenton and photo-Fenton processes utilize hydroxyl radicals to degrade flumequine. The degradation involves decarboxylation, defluorination, and modifications to the alkylamino chain, resulting in several byproducts.[2][3]

Photocatalytic Degradation Pathway with N-doped TiO₂

Under simulated sunlight, N-doped TiO₂ acts as a photocatalyst, generating photogenerated holes (h⁺) and hydroxyl radicals (•OH) that degrade flumequine. This process leads to the formation of at least eight intermediate products.[7]

References

- 1. Flumequine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of flumequine by the Fenton and photo-Fenton processes: evaluation of residual antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanisms of flumequine degradation by sulfate radical based AOP in different water samples containing inorganic anions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight [eeer.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Oxidation of flumequine in aqueous solution by UV-activated peroxymonosulfate: Kinetics, water matrix effects, degradation products and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and Mutagenicity of Flumequine Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity profile of Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic. The information is compiled from a review of available scientific literature and regulatory assessments. While Flumequine has been noted for its antibacterial efficacy, its potential to induce genetic damage has been a subject of scientific investigation. This document summarizes key findings, details the methodologies of pivotal studies, and illustrates the underlying mechanisms of action.

Executive Summary

Flumequine sodium has been evaluated in a battery of in vitro and in vivo genotoxicity and mutagenicity assays. The consensus from bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration assays indicates a lack of mutagenic and clastogenic potential under the tested conditions. However, some studies, particularly the in vivo comet assay, have demonstrated evidence of DNA damage in mammalian cells, specifically in the liver, under conditions of cell proliferation. This suggests a potential for genotoxicity that may be linked to its mechanism of action and cellular replication status. Regulatory bodies have considered these findings in the overall safety assessment of Flumequine.

Data Presentation: Summary of Genotoxicity and Mutagenicity Studies

The following tables summarize the key findings from various genotoxicity and mutagenicity studies on Flumequine. It is important to note that while several studies are cited in regulatory reports, the public availability of detailed quantitative data is limited. The tables reflect the qualitative outcomes and available semi-quantitative information.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

| Test System | Strains Tested | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | With and Without | Not specified in available public reports | Negative | [1][2] |

| Escherichia coli | WP2 uvrA | With and Without | Not specified in available public reports | Negative | [3] |

Table 2: In Vitro Mammalian Cell Genotoxicity Assays

| Assay | Cell Line | Metabolic Activation (S9) | Test Conditions | Result | Reference |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Not specified in available public reports | Negative | [1] |

| HGPRT Forward Mutation | Not specified | Not specified | Not specified | Negative | [4] |

Table 3: In Vivo Genotoxicity Assays

| Assay | Species (Strain) | Tissue(s) Examined | Dosing Regimen | Key Findings | Result | Reference |

| Comet Assay | Mouse (ddY) | Liver, Stomach, Colon, Urinary Bladder | Single oral administration (up to 500 mg/kg) | Dose-dependent DNA damage in stomach, colon, and urinary bladder at 3h post-dose. DNA damage in regenerating and infant mouse liver. | Positive | [5][6] |

| Micronucleus Test | Mouse | Bone Marrow | Not specified in available public reports | No significant increase in micronucleated erythrocytes. | Negative | [4] |

Experimental Protocols

This section provides detailed methodologies for the key genotoxicity assays cited. These protocols are based on standard OECD guidelines and information from relevant research articles.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of this compound to induce gene mutations (reverse mutations) in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Materials and Methods:

-

Tester Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA were used. These strains are designed to detect various types of point mutations.

-

Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

-

Procedure (Plate Incorporation Method):

-

0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (this compound dissolved in a suitable solvent), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays) were added to 2 mL of molten top agar (B569324).

-

The mixture was briefly vortexed and poured onto the surface of minimal glucose agar plates.

-

Plates were incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) per plate was counted. A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the spontaneous reversion rate observed in the negative control.

In Vitro Chromosomal Aberration Test

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Materials and Methods:

-

Cell Line: Chinese Hamster Ovary (CHO) cells were used.

-

Metabolic Activation: The assay was performed in the presence and absence of an S9 metabolic activation system.

-

Procedure:

-

CHO cells were cultured to near confluence.

-

Cells were treated with various concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence of S9, and for both short and long durations (e.g., up to 24 hours) in the absence of S9.

-

Following treatment, cells were washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., Colcemid) was added to arrest cells in metaphase.

-

Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Chromosomes were stained (e.g., with Giemsa).

-

-

Data Analysis: At least 100 well-spread metaphases per concentration were analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations is considered a positive result.

In Vivo Comet Assay

Objective: To evaluate the ability of this compound to induce DNA strand breaks in various tissues of mice.

Materials and Methods:

-

Animals: Male ddY mice were used. Studies were conducted in adult, infant, and partially hepatectomized adult mice to assess DNA damage in both quiescent and proliferating cells.

-

Dosing: Flumequine was administered as a single oral dose at concentrations up to 500 mg/kg body weight.

-

Tissue Collection: At various time points (e.g., 3 and 24 hours) after dosing, animals were euthanized, and target tissues (liver, stomach, colon, urinary bladder) were collected.

-

Comet Assay Procedure:

-

A single-cell suspension was prepared from each tissue.

-

Cells were embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Slides were immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Slides were then placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis was performed, allowing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Slides were neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.

-

-

Data Analysis: Images of 50-100 comets per sample were captured and analyzed using image analysis software. The extent of DNA damage was quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA). A dose-dependent increase in % Tail DNA indicates a positive genotoxic effect[5][6].

Signaling Pathways and Mechanisms of Action

Flumequine, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV[7]. These enzymes are essential for DNA replication, recombination, and repair in bacteria. In mammalian cells, the analogous enzymes are topoisomerase IIα and IIβ. While fluoroquinolones have a higher affinity for the bacterial enzymes, they can also inhibit mammalian topoisomerase II at higher concentrations. This inhibition can lead to the stabilization of the cleavable complex, where the DNA is cut but not resealed, resulting in DNA double-strand breaks.

The generation of reactive oxygen species (ROS) has also been proposed as a secondary mechanism of fluoroquinolone-induced genotoxicity.

Caption: Mechanism of Flumequine action in bacterial and mammalian cells.

Experimental and Logical Workflows

The assessment of genotoxicity for a veterinary drug like this compound typically follows a standardized workflow, beginning with in vitro assays and progressing to in vivo studies if initial concerns are raised.

Caption: Standard workflow for genotoxicity assessment of a test compound.

Conclusion

The available data suggest that this compound is not mutagenic in bacterial systems and does not induce chromosomal aberrations in vitro. However, evidence from in vivo studies, particularly the comet assay, indicates a potential for DNA damage in mammalian cells, which appears to be more pronounced in proliferating cells. The likely mechanism involves the inhibition of topoisomerase II, leading to DNA strand breaks. A comprehensive risk assessment should consider the conditions under which this genotoxic potential is expressed, such as the concentration of the drug and the proliferative status of the target cells. Further research with publicly available quantitative data would be beneficial for a more complete understanding of the genotoxic profile of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Complex evaluation of ecotoxicity and genotoxicity of antimicrobials oxytetracycline and flumequine used in aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flumequine (Veterinary Medicinal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mechanistic study on flumequine hepatocarcinogenicity focusing on DNA damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flumequine - Wikipedia [en.wikipedia.org]

The Dawn of a Synthetic Era: A Technical Guide to the Historical Development of First-Generation Quinolones and the Emergence of Flumequine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a pivotal moment in the fight against bacterial infections with the discovery and development of the first generation of synthetic quinolone antibiotics. This guide provides an in-depth technical exploration of the historical development of these foundational antibacterials, with a particular focus on Flumequine, a key member of this class. We will delve into their discovery, mechanism of action, antibacterial spectrum, and pharmacokinetic profiles, supported by detailed experimental methodologies and comparative data to offer a comprehensive resource for researchers in the field.

A Serendipitous Discovery: The Birth of the Quinolones

The story of quinolones begins not with a targeted search for new antibiotics, but as a serendipitous byproduct of antimalarial drug research. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a 1,8-naphthyridine (B1210474) derivative with unexpected antibacterial properties.[1] This compound was nalidixic acid, the first clinically significant quinolone.[2][3][4]

Initially, nalidixic acid and other early quinolones like oxolinic acid and cinoxacin, developed in the 1970s, demonstrated a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[2] Their use was largely confined to treating urinary tract infections due to their limited systemic distribution.[2]

The Rise of Flumequine: A Step Towards Broader Activity

A significant advancement in the evolution of first-generation quinolones was the synthesis of Flumequine. Patented in 1973 by Riker Labs, Flumequine was one of the first quinolones to incorporate a fluorine atom into its structure, a modification that would become a hallmark of the more potent, second-generation fluoroquinolones.[5][6] While still considered a first-generation quinolone, Flumequine exhibited improved activity compared to its predecessors and saw use in both veterinary and, to a limited extent, human medicine for enteric and urinary tract infections.[5][7]

Mechanism of Action: Targeting Bacterial DNA Replication

The bactericidal activity of first-generation quinolones stems from their ability to inhibit bacterial DNA synthesis.[8][9] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[8][10][11]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription. Quinolones bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands.[12][13] This leads to the accumulation of double-strand breaks in the bacterial chromosome.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, ultimately halting cell division.[8][11][14]

The formation of these stabilized drug-enzyme-DNA complexes effectively blocks DNA replication and transcription, triggering a cascade of events, including the induction of the SOS response and the production of reactive oxygen species, which contribute to bacterial cell death.[15][16][17][18][19][20][21][22]

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 3. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Flumequine - Wikipedia [en.wikipedia.org]

- 6. Flumekuin - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 7. What is Flumequine used for? [synapse.patsnap.com]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Novel pathway for antibiotic-induced cell death | Actualités | CORDIS | Commission européenne [cordis.europa.eu]

- 17. journals.asm.org [journals.asm.org]

- 18. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]

- 19. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]

- 22. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Flumequine Sodium and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) (9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid) is a first-generation synthetic fluoroquinolone antibiotic.[1][2] Primarily used in veterinary medicine, it exhibits activity against a range of Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.[2][3] The sodium salt of flumequine offers increased solubility, facilitating its formulation and administration. This guide provides a comprehensive technical overview of the structural analysis of flumequine, its primary metabolite 7-hydroxyflumequine, and other derivatives, focusing on their synthesis, physicochemical properties, and structure-activity relationships.

Core Structures: Flumequine and its Sodium Salt

Flumequine possesses a tricyclic quinolizine core structure with a fluorine atom at the C-9 position, a methyl group at the C-5 position, and a carboxylic acid at the C-2 position. The sodium salt is formed by the deprotonation of the carboxylic acid group.

Flumequine:

-

Molecular Formula: C₁₄H₁₂FNO₃[4]

-

Molecular Weight: 261.25 g/mol [5]

-

Appearance: White crystalline powder[5]

-

Melting Point: 253-255 °C[5]

-

Solubility: Insoluble in water; soluble in dilute alkali hydroxide (B78521) solutions.[3][5]

Flumequine Sodium:

-

Molecular Formula: C₁₄H₁₁FNNaO₃

-

Molecular Weight: 283.23 g/mol

-

Appearance: Almost creamy white or yellowish powder[6]

-

Solubility: Completely soluble in water[6]

Synthesis of Flumequine and a Key Derivative: 7-Hydroxyflumequine

The synthesis of flumequine and its derivatives is a multi-step process. Below are generalized protocols for the synthesis of flumequine and its primary metabolite, 7-hydroxyflumequine.

Experimental Protocol: Synthesis of Flumequine

This process involves the reaction of 4-fluoroaniline (B128567) with crotonaldehyde (B89634), followed by cyclization and subsequent modifications.

Workflow for the Synthesis of Flumequine

Caption: Generalized workflow for the synthesis of Flumequine.

Detailed Steps:

-

Reaction of 4-fluoroaniline and crotonaldehyde: 4-fluoroaniline is reacted with crotonaldehyde under acidic conditions at a temperature of 50-60°C.[7]

-

Formation of Quinaldine Mixture: The product from the first step is slowly added to a refluxing solvent that forms a binary azeotrope with water (e.g., toluene) to yield a mixture of 6-fluoroquinaldine and 6-fluorotetrahydroquinaldine as acid salts.[7]

-

Isolation of 6-Fluorotetrahydroquinaldine: The mixture of acid salts is treated with a base in the presence of a weak acid, followed by a reduction step to yield 6-fluorotetrahydroquinaldine.[7]

-

Condensation: The 6-fluorotetrahydroquinaldine is then condensed with a dialkyl alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate.[7]

-

Cyclization and Saponification: The resulting product is cyclized by heating in the presence of polyphosphoric acid, followed by saponification to yield flumequine.[7]

-

Purification: The crude flumequine can be purified by recrystallization from a suitable solvent like N,N-dimethylformamide.[7]

Experimental Protocol: Synthesis of 7-Hydroxyflumequine

7-Hydroxyflumequine is a major metabolite of flumequine and can be synthesized from the parent compound.

Workflow for the Synthesis of 7-Hydroxyflumequine

Caption: Generalized workflow for the synthesis of 7-Hydroxyflumequine.

Structural Analysis Techniques and Protocols

A variety of analytical techniques are employed to elucidate the structure of flumequine and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of flumequine and its derivatives in various matrices.

General Experimental Protocol for HPLC Analysis:

-

Sample Preparation:

-

For biological fluids (plasma, urine), perform a liquid-liquid extraction. For example, extract with methyl tert-butyl ether.[8]

-

For tissues, homogenize the sample and extract with a suitable solvent such as ethyl acetate. A solid-phase extraction (SPE) step may be necessary for cleanup.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.01M phosphoric acid) and an organic solvent (e.g., acetonitrile) is typical. The composition can be isocratic or a gradient.[9]

-

Flow Rate: A flow rate of around 0.7-1.0 mL/min is often employed.[9]

-

Detection:

-

UV Detection: Wavelengths around 236 nm can be used for quantification.

-

Fluorescence Detection: This method offers higher sensitivity. Excitation and emission wavelengths are specific to the compound.

-

-

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of flumequine and its metabolites.

General Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Similar to HPLC, sample preparation involves extraction and cleanup to remove interfering substances.

-

Chromatographic Separation: An LC system with a C18 column is used to separate the analytes before they enter the mass spectrometer.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[8]

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted analysis and quantification.[8]

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or hybrid analyzers can be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.

General Experimental Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Data Acquisition:

-

Data Processing: The acquired data is processed (Fourier transform, phasing, baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Experimental Protocol for FT-IR Analysis:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide and press it into a thin disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Physicochemical and Spectral Data

The following tables summarize key physicochemical and spectral data for flumequine and its derivatives.

Table 1: Physicochemical Properties of Flumequine and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa |

| Flumequine | C₁₄H₁₂FNO₃ | 261.25 | 253-255 | 1.6 | ~6.4 |

| This compound | C₁₄H₁₁FNNaO₃ | 283.23 | - | - | - |

| 7-Hydroxyflumequine | C₁₄H₁₂FNO₄ | 277.25 | - | - | - |

Data compiled from various sources.[5][6]

Table 2: Key Spectral Data for Flumequine

| Technique | Key Peaks/Signals |

| Mass Spec (MS-MS) | m/z 262.087, 244.0763, 220.0405, 202.0298 |

| FT-IR (cm⁻¹) | ~1720 (C=O, carboxylic acid), ~1620 (C=O, quinolone), C-F stretching |

| ¹H NMR (predicted) | Aromatic protons, methylene (B1212753) protons, methyl protons |

| ¹³C NMR (predicted) | Carbonyl carbons, aromatic carbons, aliphatic carbons |

Data compiled from various sources and predictions.

Structure-Activity Relationship and Biological Mechanisms

The biological activity of flumequine and its derivatives is closely tied to their chemical structure.

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for flumequine and other fluoroquinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This inhibition disrupts DNA replication and repair, leading to bacterial cell death.[2]

Signaling Pathway for DNA Gyrase Inhibition

Caption: Flumequine's primary mechanism of action.

Structural Modifications and Their Impact

Modifications at different positions of the flumequine core structure can significantly alter its antibacterial activity and pharmacokinetic properties.

-

C-7 Position: Substitutions at the C-7 position are known to influence the spectrum of activity and potency. The introduction of different heterocyclic rings can enhance activity against specific bacterial strains.

-

N-1 Position: The substituent at the N-1 position affects the overall potency and pharmacokinetic properties of the molecule.

-

C-2 Position: The carboxylic acid group at the C-2 position is crucial for the binding to DNA gyrase. Esterification or other modifications at this position can lead to prodrugs that may have altered absorption and distribution characteristics.

Off-Target Effects and Other Signaling Pathways

Some studies have suggested that fluoroquinolones, including flumequine, can have off-target effects in mammalian cells. For instance, some fluoroquinolones have been shown to affect signaling pathways involved in inflammation and cell proliferation. However, specific signaling pathways for a wide range of flumequine derivatives are not well-elucidated and remain an area for further research.

Conclusion

The structural analysis of this compound and its derivatives reveals a complex interplay between chemical structure and biological activity. While the core mechanism of action through DNA gyrase inhibition is well-established, the synthesis and characterization of novel derivatives offer opportunities to modulate the antibacterial spectrum, potency, and pharmacokinetic profile. The detailed experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of antibiotic development and analysis. Further investigation into the structure-activity relationships and the impact of structural modifications on cellular signaling pathways will be crucial for the rational design of next-generation quinolone antibiotics.

References

- 1. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. scbt.com [scbt.com]

- 4. Flumequine - Wikipedia [en.wikipedia.org]

- 5. Flumequine | C14H12FNO3 | CID 3374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CA1159832A - Process for preparing flumequine - Google Patents [patents.google.com]

- 8. Immunomodulatory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

Flumequine Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flumequine (B1672881) sodium, a first-generation fluoroquinolone antibiotic primarily used in veterinary medicine. This document consolidates critical data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows to support research and development activities.

Core Compound Identification

Flumequine sodium is the sodium salt of flumequine, a synthetic chemotherapeutic agent. While its use in humans has been limited, it has been employed for treating enteric infections in livestock, poultry, and farmed fish.

There is some discrepancy in the publicly available data regarding the CAS number and molecular formula. Based on reliable chemical databases, the following information is provided:

| Identifier | Value | Reference |

| Chemical Name | Sodium 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate | |

| CAS Number | 42835-68-7 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₁FNNaO₃ | [5][6][7] |

| Molecular Weight | 283.23 g/mol | [5][6] |

| Parent Compound (Flumequine) | CAS: 42835-25-6, Formula: C₁₄H₁₂FNO₃ | [8] |

Note: Some sources may incorrectly list the molecular formula as C₁₄H₁₂FNNaO₃. The correct formula, C₁₄H₁₁FNNaO₃, reflects the deprotonation of the carboxylic acid group of the parent flumequine molecule to form the sodium salt.

Quantitative Data

Antimicrobial Activity

Flumequine exhibits activity primarily against Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% of tested isolates (MIC₅₀).

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | Reference |

| Pasteurella multocida | 17 | 0.25 | [9] |

| Pasteurella haemolytica | 16 | 1.0 | [9] |

| Salmonella dublin | 21 | 0.5 | [9] |

| Salmonella typhimurium | 21 | 0.5 | [9] |

| Escherichia coli | 21 | 0.5 | [9] |

| Pasteurella multocida | - | 0.5 (MIC₉₀) | [10] |

Pharmacokinetic Parameters

The pharmacokinetic profile of flumequine varies across different animal species and administration routes.

| Species | Administration | Dose | Cₘₐₓ (µg/mL) | AUC₀→∞ (µg·h/mL) | Bioavailability (%) | Reference |

| Broiler Chicken | Oral (fasted) | 10 mg/kg | 4.11 ± 1.68 | 18.17 ± 6.85 | - | [11] |

| Broiler Chicken | Oral (non-fasted) | 10 mg/kg | 2.13 ± 0.7 | 7.47 ± 2.41 | ~59% (relative) | [11] |

| Pig | Intramuscular (IM) | 15 mg/kg | 4.99 ± 0.92 | - | - | [10] |

| Pig | Intravenous (IV) | 15 mg/kg | - | - | - | [10] |

| Atlantic Salmon | Oral | - | - | - | 44.7 | [12] |

Tissue Residue Levels

Understanding tissue depletion is crucial for ensuring food safety. The following tables show flumequine concentrations in edible tissues after treatment.

Table 1: Flumequine Residues in Broiler Chickens Following Oral Administration (12 mg/kg/day for 5 days) [13][14][15]

| Time After Last Dose | Muscle (ng/g) | Liver (ng/g) |

| During Dosing | > MRL | > MRL |

| Day 1 | 980 | 1760 |

| Day 3 | 40 | 90 |

EU MRLs: 400 ng/g for chicken meat, 800 ng/g for liver.

Table 2: Flumequine Residues in Pigs Following Oral Administration (15 mg/kg initial, then 7.5 mg/kg twice daily for 5 days) [13]

| Time After Last Dose (hours) | Muscle (mg/kg) | Liver (mg/kg) | Kidney (mg/kg) | Fat (mg/kg) |

| 12 | 0.35 - 0.78 | 0.73 - 1.25 | 1.87 - 3.49 | 0.36 - 0.81 |

| 24 | 0.22 - 0.43 | 0.47 - 0.79 | 1.12 - 1.95 | 0.24 - 0.56 |

| 48 | 0.07 - 0.15 | 0.14 - 0.25 | 0.33 - 0.65 | 0.08 - 0.19 |

| 96 | < 0.025 | < 0.05 | 0.05 - 0.11 | < 0.05 |

Mechanism of Action

Flumequine, like other quinolone antibiotics, functions by disrupting bacterial DNA synthesis.[16] It specifically targets two essential type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV .

-

Inhibition of DNA Gyrase : In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Flumequine binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to a halt in replication and ultimately, cell death.[8]

-

Inhibition of Topoisomerase IV : Topoisomerase IV's main role is to separate the interlinked daughter DNA strands (catenanes) following a round of replication. By inhibiting this enzyme, flumequine prevents the segregation of bacterial chromosomes into daughter cells, thereby blocking cell division.[16]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of flumequine residues in animal tissues. Below are summaries of established protocols.

Protocol 1: Analysis of Flumequine in Sheep Tissues

This method is designed for the simultaneous determination of flumequine and its metabolite, 7-hydroxyflumequine (B1201886), in various sheep tissues.[17][18]

-

Sample Preparation:

-

Homogenize 100 mg of tissue (muscle, liver, kidney, or fat).

-

Perform a liquid-liquid extraction using ethyl acetate (B1210297).

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Collect the ethyl acetate supernatant.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: Select B column

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer.

-

Detection:

-

Fluorimetric Detection: For high sensitivity.

-

Ultraviolet (UV) Detection: For confirmation.

-

-

Performance:

-

Limit of Detection (LOD): < 2 µg/kg for flumequine.

-

Mean Recovery: 82-90% depending on the tissue type.[17]

-

-

Protocol 2: Analysis of Flumequine in Broiler Chicken Tissues

This protocol details the analysis of flumequine residues in the breast muscle and liver of broiler chickens.[14]

-

Sample Preparation:

-

Homogenize tissue samples.

-

Extract flumequine using a suitable organic solvent (e.g., a mixture containing phosphoric acid and acetonitrile).

-

Centrifuge to precipitate proteins and other interfering substances.

-

Filter the supernatant before injection into the HPLC system.

-

-

HPLC Conditions:

-

Detection: Fluorescence detector.

-

Mobile Phase: Gradient elution using a mixture of 0.01M phosphoric acid and acetonitrile.

-

Initial: 80:20 (v/v) aqueous:acetonitrile (1-10 min).

-

Gradient: Shift to 60:40 (v/v) (10-20 min).

-

-

Flow Rate: 0.7 mL/min.

-

Performance:

-

Limit of Detection (LOD): 20 ng/g.

-

Limit of Quantification (LOQ): 50 ng/g.[14]

-

-

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. This compound | C14H12FNNaO3 | CID 131853929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42835-68-7 [chemicalbook.com]

- 4. This compound | CAS:42835-68-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. discofinechem.com [discofinechem.com]

- 6. 144463.js.cn.hg.customer.hi2000.com [144463.js.cn.hg.customer.hi2000.com]

- 7. acebiolab.com [acebiolab.com]

- 8. Flumequine - Wikipedia [en.wikipedia.org]

- 9. In vitro activity of flumequine in comparison with several other antimicrobial agents against five pathogens isolated in calves in The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics and pharmacokinetics of flumequine in pigs after single intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and oxolinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flumequine [fao.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. What is Flumequine used for? [synapse.patsnap.com]

- 17. Determination of residues of flumequine and 7-hydroxyflumequine in edible sheep tissues by liquid chromatography with fluorimetric and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Flumequine Sodium in Animal Tissues by HPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of flumequine (B1672881) sodium in various animal tissues, including poultry muscle, liver, and kidney, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample cleanup and analyte enrichment. The subsequent analysis by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the accurate determination of flumequine residues. This method is suitable for researchers, scientists, and professionals in drug development and food safety for monitoring flumequine levels in compliance with regulatory standards.

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.[1][2] The presence of its residues in edible tissues is a public health concern due to the potential for antimicrobial resistance.[3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for flumequine in food products of animal origin. This application note provides a comprehensive protocol for a reliable HPLC-MS/MS method for the routine monitoring of flumequine in tissue samples.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method offers a streamlined and effective approach for the extraction and cleanup of flumequine from complex tissue matrices.[3][4][5]

Reagents and Materials:

-

Homogenized tissue sample (e.g., poultry muscle, liver, kidney)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, 98-100%

-

QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

-

Dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge tubes (15 mL and 50 mL)

-

Centrifuge capable of 4000 x g

-

Vortex mixer

Procedure:

-

Weigh 2 g (± 0.05 g) of the homogenized tissue sample into a 50 mL centrifuge tube.

-

Add 10 mL of 1% formic acid in acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Add the QuEChERS extraction salt packet to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18.

-

Vortex for 1 minute to facilitate the cleanup process.

-

Centrifuge at 4000 x g for 5 minutes.

-

Collect the purified supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions for Flumequine:

The precursor ion for flumequine is [M+H]⁺ at m/z 262.1. Two product ions are monitored for quantification and confirmation.

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 262.1 | 244.1 | 15 | Quantification |

| Qualifier | 262.1 | 216.1 | 25 | Confirmation |

Data Presentation

The following tables summarize the quantitative data typically obtained from the validation of this method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.5 µg/kg |

| Retention Time | Approximately 6.5 minutes (under given conditions) |

Table 2: Recovery and Precision in Different Tissues

| Tissue | Fortification Level (µg/kg) | Mean Recovery (%) | RSD (%) (Intra-day) | RSD (%) (Inter-day) |

| Poultry Muscle | 5 | 95.2 | 4.8 | 6.2 |

| 50 | 98.1 | 3.5 | 5.1 | |

| 100 | 97.5 | 3.9 | 5.5 | |

| Poultry Liver | 5 | 92.8 | 5.5 | 7.1 |

| 50 | 96.3 | 4.1 | 6.3 | |

| 100 | 95.9 | 4.5 | 6.8 | |

| Poultry Kidney | 5 | 91.5 | 6.1 | 7.8 |

| 50 | 94.7 | 4.8 | 6.9 | |

| 100 | 94.2 | 5.2 | 7.3 |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

Caption: Experimental workflow for Flumequine analysis.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantification of flumequine in animal tissues. The use of a QuEChERS-based sample preparation protocol ensures high recovery and effective removal of matrix interferences. The method is validated to be linear, accurate, and precise, making it suitable for routine monitoring and regulatory compliance testing in the food safety and veterinary drug development industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys [air.unimi.it]

- 3. Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mn-net.com [mn-net.com]

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Flumequine Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumequine (B1672881) is a first-generation fluoroquinolone antibiotic primarily used in veterinary medicine to treat enteric infections caused by gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, leading to a bactericidal effect.[2] Accurate in vitro susceptibility testing is crucial for determining the efficacy of flumequine against specific bacterial isolates, guiding appropriate clinical use, and monitoring the emergence of resistance.

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of bacteria to flumequine sodium using standardized methods, including broth microdilution, agar (B569324) dilution, and disk diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Product Information

-

Product Name: this compound

-

Appearance: White crystalline powder[2]

-

Solubility: Freely soluble in alkaline solutions, insoluble in water.[2]

-

Storage: Store in a cool, dry, and dark place.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid growth medium. The protocol described below is based on the CLSI M07-A10 guidelines.[3][4][5][6][7]

a. Materials:

-

This compound reference powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates to be tested

-

Quality control strain: Escherichia coli ATCC 25922

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or turbidimeter

-

Incubator

b. Preparation of Flumequine Stock Solution:

-

Due to its insolubility in water, prepare a stock solution of flumequine by dissolving the powder in a minimal amount of 0.1 M NaOH, and then dilute to the desired volume with sterile distilled water.[8]

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range (e.g., 0.0625 to 128 µg/mL).

c. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Test Procedure:

-

Dispense 50 µL of the appropriate flumequine dilution into each well of the 96-well plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plates at the appropriate temperature and duration for the organism being tested (e.g., 22°C or 28°C for 24-48 hours for aquatic bacteria, 35°C for 16-20 hours for many clinical isolates).[9][10]

e. Interpretation of Results:

-

The MIC is the lowest concentration of flumequine that completely inhibits visible bacterial growth.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

Compare the MIC values to established breakpoints or epidemiological cutoff values to categorize the isolate as susceptible, intermediate, or resistant. It is important to note that specific clinical breakpoints for flumequine are not extensively defined by CLSI or EUCAST for many organisms.[11] Often, the EUCAST epidemiological cut-off (ECOFF) value for E. coli and Salmonella spp. (≤2 µg/mL for susceptible) is used as a reference.[11]

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

a. Materials:

-

This compound reference powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates and quality control strain

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional)

b. Procedure:

-

Prepare a stock solution of flumequine as described for the broth microdilution method.

-

Prepare serial two-fold dilutions of the flumequine stock solution.

-

For each concentration, add 1 part of the flumequine dilution to 9 parts of molten MHA (maintained at 45-50°C). Mix thoroughly and pour into sterile petri dishes to a depth of 3-4 mm.

-

Allow the agar to solidify.

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Spot-inoculate the prepared agar plates with the bacterial suspensions. A control plate containing no flumequine should also be inoculated.

-

Allow the inocula to dry, then invert the plates and incubate under appropriate conditions.

c. Interpretation of Results:

-

The MIC is the lowest concentration of flumequine that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

a. Materials:

-

Flumequine antimicrobial disks (30 µg)[12]

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial isolates and quality control strain

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Forceps or disk dispenser

-